3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridazinone core fused with an indene ring system, along with an oxime functional group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves multiple steps, starting with the preparation of the indeno[1,2-c]pyridazinone core. One common method involves the cyclization of phenylhydrazone derivatives with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride . The oxime functional group is introduced through the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 4-(substituted)-1-β-D-ribofuranosylpyrrolo(2,3-d)-pyridazin-7(6H)-3-one and 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one.
Indene Derivatives: Compounds containing the indene ring system, such as indene-1,2-dione derivatives.
Uniqueness
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is unique due to its combination of the pyridazinone core with the indene ring system and the presence of an oxime functional group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Biological Activity
3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a compound belonging to the pyridazinone derivatives, known for their diverse pharmacological activities. Its unique structure, which includes a pyridazinone core fused with an indene ring and an oxime functional group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H13N3O
- Molecular Weight : 287.315 g/mol
- CAS Number : 860787-95-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly regarding monoamine oxidase (MAO) activity. Research indicates that structural modifications at specific positions significantly influence MAO-inhibiting properties .
- Signaling Pathways : It modulates signaling pathways related to inflammation and apoptosis, potentially impacting cellular processes such as proliferation and survival.
1. Enzyme Inhibition
Research has shown that derivatives of the indeno[1,2-c]pyridazin-5-one core exhibit significant inhibition of type B monoamine oxidase (MAO-B), which is crucial in the metabolism of neurotransmitters. The presence of specific substituents on the indeno[1,2-c]pyridazin core can enhance or reduce this inhibitory effect .
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in various studies. Its structural features allow it to inhibit inflammatory mediators effectively. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in vitro .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. The compound's ability to induce apoptosis in cancer cell lines has been reported, indicating its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Properties
IUPAC Name |
3-(3-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-11-5-4-6-12(9-11)16-10-15-17(20-19-16)13-7-2-3-8-14(13)18(15)21-22/h2-10,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEAHXQAZJATBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.